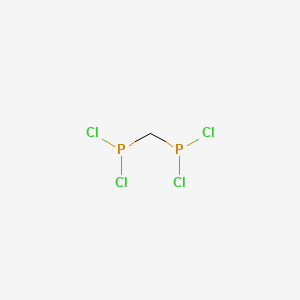
Bis(dichlorophosphino)methane
概要
説明
Bis(dichlorophosphino)methane, also known as methylenebis(dichlorophosphine) or methylenebis(phosphonous dichloride), is an organophosphorus compound with the chemical formula Cl₂PCH₂PCl₂. This compound is characterized by the presence of two dichlorophosphino groups attached to a central methylene bridge. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes .
作用機序
Target of Action
Bis(dichlorophosphino)methane is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are metal centers in these chemical compounds .
Mode of Action
This compound interacts with its targets by forming chelate rings with metal centers . This interaction results in different coordination geometries and catalytic behavior in homogeneous catalysts .
Biochemical Pathways
The interaction of this compound with metal centers affects various biochemical pathways. It is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions have significant downstream effects in the synthesis of complex organic compounds .
Pharmacokinetics
Like other organophosphorus compounds, its bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a ligand. By forming chelate rings with metal centers, it influences the geometry and reactivity of the metal complex, thereby affecting the outcome of the catalytic reactions .
準備方法
Synthetic Routes and Reaction Conditions: Bis(dichlorophosphino)methane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with methylene chloride. For example, the reaction of chlorophosphine with methylene chloride in the presence of a base can yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the controlled reaction of chlorophosphines with methylene chloride under specific temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Bis(dichlorophosphino)methane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings.
Common Reagents and Conditions:
Buchwald-Hartwig Coupling: Typically involves palladium catalysts and bases such as potassium tert-butoxide.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学的研究の応用
Bis(dichlorophosphino)methane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are being investigated for their potential use in medicinal chemistry, including the design of new pharmaceuticals.
類似化合物との比較
1,2-Bis(dichlorophosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene bridge.
1,2-Bis(dichlorophosphino)benzene: Contains a benzene ring as the backbone.
Bis(diphenylphosphino)methane: Features phenyl groups instead of chlorine atoms.
Uniqueness: Bis(dichlorophosphino)methane is unique due to its specific reactivity and ability to form stable complexes with a wide range of metals. Its dichlorophosphino groups provide distinct electronic and steric properties, making it a versatile ligand in various chemical reactions .
特性
IUPAC Name |
dichloro(dichlorophosphanylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKLCAXLANZKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382732 | |
| Record name | Bis(dichlorophosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28240-68-8 | |
| Record name | Bis(dichlorophosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dichlorophosphino)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(dichlorophosphino)methane a versatile reagent in organophosphorus chemistry?
A1: this compound acts as a valuable precursor in synthesizing various organophosphorus compounds due to its two reactive P-Cl bonds. These bonds readily participate in reactions with nucleophiles, enabling the creation of diverse phosphorus-containing heterocycles. For instance, one study showcased its reaction with alkyl- and arylhydrazines, leading to the formation of new heterocyclic systems .
Q2: How does this compound contribute to the synthesis of 1,3,2-Dithiaphospholanes, and what interesting structural features do these resulting compounds exhibit?
A2: this compound plays a crucial role in forming 1,3,2-Dithiaphospholanes containing a 1,2-dicarba-closo-dodecaborane(12) unit . The reaction introduces a variety of substituents (halogens, H, NEt2, OEt groups, or organo substituents) at the phosphorus atom. Notably, the organo-substituted derivatives display fascinating structural behavior. They alleviate ring strain through dimerization, forming either irreversible (e.g., with t-Bu substituent, confirmed by X-ray analysis) or reversible 10-membered rings.
Q3: Can you elaborate on the challenges associated with synthesizing and isolating this compound?
A3: While this compound holds significant potential as a reagent, its synthesis and isolation present challenges. Research indicates that while it can be synthesized from aluminum foil and dichloromethane, the isolation process is complex, time-consuming, and results in low yields . Further research into optimizing the synthesis and isolation of this valuable compound is needed.
Q4: Are there alternative synthetic routes for halo- and dihalophosphines that address the limitations associated with this compound?
A4: Yes, research highlights the development of a zinc-modified route as a promising alternative for synthesizing halo- and dihalophosphines . This one-pot synthesis offers advantages over traditional methods, allowing for quantitative synthesis with stoichiometric control and accommodating alkyl or aryl groups with significant steric bulk, overcoming some limitations encountered with this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)

